![molecular formula C18H21BrN4O B2985160 N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 329779-66-0](/img/structure/B2985160.png)
N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is a useful research compound. Its molecular formula is C18H21BrN4O and its molecular weight is 389.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities, particularly its antibacterial properties. This article synthesizes findings from various research studies to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against resistant bacterial strains.
The compound can be synthesized through a series of reactions involving 4-bromo-3-methyl aniline and various piperazine derivatives. The synthesis often employs Suzuki coupling methods, yielding moderate to good results. The molecular formula for this compound is C18H21BrN4O, and it is characterized by its unique structural features that contribute to its biological activity .
2.1 Efficacy Against XDR-Salmonella Typhi
Recent studies have demonstrated the compound's effectiveness against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various derivatives of the compound were evaluated:
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
5a | 50 | 100 |
5b | 25 | 50 |
5c | 12.5 | 25 |
5d | 6.25 | 12.5 |
Among the tested derivatives, 5d exhibited the strongest antibacterial activity with an MIC of 6.25 mg/mL , making it a promising candidate for further development as an antibacterial agent .
The antibacterial mechanisms of this compound involve inhibition of bacterial DNA gyrase, similar to that of ciprofloxacin, which is a known reference drug for treating bacterial infections . Molecular docking studies have indicated favorable interactions between the compound and the target enzyme, suggesting potential for effective treatment strategies against resistant strains .
3.1 In Vitro Studies
In vitro assays have confirmed that the compound not only inhibits bacterial growth but also exhibits significant activity against other pathogens. For example, derivatives containing piperazine structures have shown enhanced antibacterial properties due to their ability to disrupt bacterial cell wall synthesis .
3.2 Synergistic Effects
Research has also explored the synergistic effects of combining this compound with other antibiotics. In particular, studies indicate that when used in combination with ciprofloxacin, the efficacy against resistant strains is significantly enhanced, suggesting a potential strategy for overcoming antibiotic resistance .
4. Conclusion
This compound presents a compelling case for further research due to its potent antibacterial activity against XDR-Salmonella Typhi and its potential mechanisms of action involving DNA gyrase inhibition. The promising results from in vitro studies and the possibility of synergistic effects with existing antibiotics highlight its potential as a novel therapeutic agent in combating resistant bacterial infections.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c1-14-12-15(5-6-16(14)19)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVISFOBXPVRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.